ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 864927-34-4
VCID: VC5223761
InChI: InChI=1S/C28H29N3O4S2/c1-3-5-16-35-19-12-10-18(11-13-19)25(32)30-27-24(26-29-21-8-6-7-9-22(21)36-26)20-14-15-31(17-23(20)37-27)28(33)34-4-2/h6-13H,3-5,14-17H2,1-2H3,(H,30,32)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C4=NC5=CC=CC=C5S4
Molecular Formula: C28H29N3O4S2
Molecular Weight: 535.68

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

CAS No.: 864927-34-4

Cat. No.: VC5223761

Molecular Formula: C28H29N3O4S2

Molecular Weight: 535.68

* For research use only. Not for human or veterinary use.

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate - 864927-34-4

Specification

CAS No. 864927-34-4
Molecular Formula C28H29N3O4S2
Molecular Weight 535.68
IUPAC Name ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C28H29N3O4S2/c1-3-5-16-35-19-12-10-18(11-13-19)25(32)30-27-24(26-29-21-8-6-7-9-22(21)36-26)20-14-15-31(17-23(20)37-27)28(33)34-4-2/h6-13H,3-5,14-17H2,1-2H3,(H,30,32)
Standard InChI Key MNGGOYYUECAYIT-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C4=NC5=CC=CC=C5S4

Introduction

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound belonging to the class of thieno[2,3-c]pyridine derivatives. This compound features a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety and is substituted with an ethyl ester and a butoxybenzamide group. It is notable for its diverse biological activities and potential applications in medicinal chemistry.

Synthesis and Purification

The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves several organic reactions. Key steps may include:

  • Condensation Reactions: To form the thieno[2,3-c]pyridine core.

  • Esterification: To introduce the ethyl ester group.

  • Amidation: To incorporate the butoxybenzamide moiety.

Purification techniques such as column chromatography are commonly used to ensure high purity of the final product.

Biological Activity and Potential Applications

This compound is part of a class known for its diverse biological activities, which could include interactions with enzymes or receptors. Its potential applications in medicinal chemistry are highlighted by its presence in patent literature, indicating interest in drug development.

Potential ApplicationDescription
Medicinal ChemistryPotential use in drug development due to its biological activities.
Enzyme or Receptor InteractionsMechanism of action likely involves binding to specific biological targets.

Quantitative data on binding affinity and biological activity would typically be obtained through assays like enzyme inhibition studies or receptor binding assays.

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